3-Chloro-4-(hexyloxy)benzaldehyde
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Overview
Description
3-Chloro-4-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a hexyloxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(hexyloxy)benzaldehyde can be synthesized through a multi-step process involving the introduction of the hexyloxy group and the chlorine atom onto the benzaldehyde ring. One common method involves the alkylation of 3-chloro-4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.
Major Products Formed
Oxidation: 3-Chloro-4-(hexyloxy)benzoic acid.
Reduction: 3-Chloro-4-(hexyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(hexyloxy)benzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(hexyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a hexyloxy group.
4-(Hexyloxy)benzaldehyde: Lacks the chlorine atom at the third position.
3-Chlorobenzaldehyde: Lacks the hexyloxy group at the fourth position.
Uniqueness
3-Chloro-4-(hexyloxy)benzaldehyde is unique due to the presence of both the chlorine atom and the hexyloxy group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-chloro-4-hexoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9-10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABBEQQGXCWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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